3-Formylcrotyl acetate

Description

Structure

3D Structure

Properties

CAS No. |

14918-80-0 |

|---|---|

Molecular Formula |

C7H10O3 |

Molecular Weight |

142.15 g/mol |

IUPAC Name |

[(E)-3-methyl-4-oxobut-2-enyl] acetate |

InChI |

InChI=1S/C7H10O3/c1-6(5-8)3-4-10-7(2)9/h3,5H,4H2,1-2H3/b6-3+ |

InChI Key |

LPDDKAJRWGPGSI-ZZXKWVIFSA-N |

SMILES |

CC(=CCOC(=O)C)C=O |

Isomeric SMILES |

C/C(=C\COC(=O)C)/C=O |

Canonical SMILES |

CC(=CCOC(=O)C)C=O |

Other CAS No. |

14918-80-0 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-Formylcrotyl Acetate: Chemical Properties, Structure, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

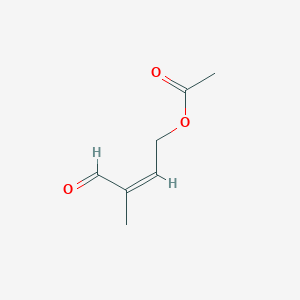

3-Formylcrotyl acetate, systematically known as [(E)-3-methyl-4-oxobut-2-enyl] acetate, is a bifunctional organic compound of significant interest in synthetic organic chemistry. Possessing both an α,β-unsaturated aldehyde and an allylic acetate, its unique structural arrangement allows for diverse and controlled chemical transformations. This document provides a comprehensive overview of its chemical and physical properties, detailed structural information, and key experimental protocols for its synthesis and reaction, with a particular focus on its pivotal role as a C5 building block in the industrial synthesis of Vitamin A.

Chemical Structure and Identification

This compound is characterized by a four-carbon chain containing a double bond in the E-configuration. An acetate group is attached to one end of the chain and a formyl (aldehyde) group to the other. This dual functionality makes it a versatile intermediate in complex organic syntheses.[1][2]

The key identifiers and structural representations for this compound are summarized below:

| Identifier | Value |

| IUPAC Name | [(E)-3-methyl-4-oxobut-2-enyl] acetate[1][2] |

| Synonyms | 3-Formylbut-2-enyl acetate, (E)-4-acetoxy-2-methyl-2-butenal, β-formylcrotyl acetate[1][3][4] |

| CAS Number | 14918-80-0[1][2][3] |

| Molecular Formula | C₇H₁₀O₃[1][2][3] |

| SMILES | CC(=CCOC(=O)C)C=O[1][2][3] |

| InChI | InChI=1S/C7H10O3/c1-6(5-8)3-4-10-7(2)9/h3,5H,4H2,1-2H3/b6-3+[2] |

| InChI Key | LPDDKAJRWGPGSI-ZZXKWVIFSA-N[2] |

Physicochemical and Spectroscopic Properties

Quantitative physical and chemical properties for this compound are compiled in the following table. It should be noted that while spectroscopic data is well-defined, experimental physical properties such as boiling point and density are not widely reported in the literature; therefore, computed values are provided where experimental data is unavailable.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 142.15 g/mol | [1][2][3] |

| Melting Point | -10 to 5 °C (reported range) | [2] |

| Boiling Point | 220–230 °C (reported range) | [2] |

| XLogP3 | 0.2 | [1] |

| Solubility | Generally soluble in organic solvents (e.g., ethanol, ether) | [1] |

Table 2: Spectroscopic Data for this compound

| Technique | Key Markers and Interpretation | Source |

| ¹H NMR | δ 9.5–9.8 ppm (s, 1H, aldehyde proton, -CHO)δ 4.1–4.3 ppm (d, 2H, ester methylene, -OCH₂)δ 1.8–2.1 ppm (s, 3H & s, 3H, methyl groups, -CH₃) | [2] |

| ¹³C NMR | δ 190–200 ppm (aldehyde carbonyl, C=O)δ 170–175 ppm (ester carbonyl, C=O) | [2] |

| Infrared (IR) | ~2820 cm⁻¹ (aldehyde C-H stretch)~1720 cm⁻¹ (ester C=O stretch) | [2] |

| Mass Spec. (MS) | Key fragments (m/z): 43, 53, 54, 82, 100 | [1] |

Experimental Protocols

This compound's utility is underscored by its synthetic accessibility and its reactivity in key chemical transformations. Detailed methodologies for its industrial synthesis and its primary application are provided below.

Synthesis via Hydroformylation of 3,4-Diacetoxybut-1-ene (3,4-DABE)

The primary industrial route to this compound involves the rhodium-catalyzed hydroformylation of 3,4-diacetoxybut-1-ene (3,4-DABE).[4][5] This process efficiently introduces the formyl group to the terminal carbon of the double bond.

Objective: To synthesize this compound from 3,4-DABE using a rhodium-based catalyst.

Materials:

-

3,4-diacetoxybut-1-ene (3,4-DABE)

-

Rhodium carbonyl complex catalyst (e.g., Rh(CO)₂(acac))

-

Synthesis gas (Syngas, a 1:1 mixture of carbon monoxide and hydrogen)

-

Inert solvent (optional, e.g., toluene, tetrahydrofuran)[2][4]

Protocol:

-

Charge a high-pressure autoclave reactor with 3,4-DABE and the rhodium catalyst. The catalyst loading is typically in the range of 0.0001% to 0.01% by weight of rhodium metal relative to the 3,4-DABE substrate.[5]

-

If using a solvent, add it to the reactor.

-

Seal the reactor and purge it with nitrogen gas before introducing the synthesis gas.

-

Pressurize the reactor with the 1:1 CO/H₂ mixture to a pressure between 500 and 700 atmospheres.[5]

-

Heat the reactor to a temperature between 80 and 105 °C while stirring.[5]

-

Maintain these conditions, monitoring the reaction progress by gas uptake. The reaction typically proceeds to high conversion.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.

-

The reaction mixture contains this compound, which is then purified by distillation under reduced pressure. This process involves the elimination of one molecule of acetic acid.

Application in Vitamin A Synthesis: The Wittig Reaction

This compound is a crucial C5 building block in the BASF industrial synthesis of Vitamin A acetate.[6][7] It undergoes a Wittig reaction with a C15 triphenylphosphonium salt to form the C20 backbone of the final product.

Objective: To couple this compound with a C15 phosphonium salt to form the Vitamin A acetate backbone.

Materials:

-

This compound (C5-aldehyde)

-

C15-vinyl-β-ionol triphenylphosphonium salt (e.g., chloride or bromide salt)

-

Strong base (e.g., sodium methoxide, sodium hydroxide)

-

Anhydrous solvent (e.g., methanol, ethanol, or a two-phase system)

Protocol:

-

In a reaction vessel under an inert nitrogen atmosphere, suspend the C15 triphenylphosphonium salt in the chosen anhydrous solvent.

-

Add the strong base (e.g., sodium methoxide) to the suspension with stirring. This deprotonates the phosphonium salt to form the nucleophilic ylide (phosphorane), often indicated by a distinct color change.

-

To the resulting ylide solution, add this compound dropwise at a controlled temperature (often at or below room temperature) to initiate the condensation reaction.

-

Stir the reaction mixture for several hours until TLC or HPLC analysis indicates the complete consumption of the starting materials.

-

Upon completion, the reaction is worked up. This typically involves neutralizing the base, partitioning the product into an organic solvent, and washing with water to remove salts and the triphenylphosphine oxide byproduct.

-

The crude Vitamin A acetate is then purified, often by crystallization or chromatography, and may undergo subsequent isomerization steps to yield the desired all-trans isomer.[6]

Chemical Reactivity and Synthetic Logic

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups.[2] The aldehyde is a potent electrophile, while the allylic acetate serves as a good leaving group. This allows for a variety of controlled chemical transformations.

Key Reactions

-

Oxidation: The aldehyde can be selectively oxidized to a carboxylic acid.[1]

-

Reduction: The aldehyde can be reduced to a primary alcohol.[1]

-

Nucleophilic Addition: The aldehyde is susceptible to attack by various nucleophiles.

-

Wittig Olefination: As detailed above, this is its most prominent industrial application.[6]

-

Allylic Substitution: The acetate can be displaced by nucleophiles, often catalyzed by transition metals.

Workflow: Industrial Synthesis of Vitamin A

The following diagram illustrates the logical workflow of the C15 + C5 coupling strategy for Vitamin A synthesis, highlighting the central role of this compound.

Caption: C15 + C5 coupling strategy for Vitamin A synthesis.

Conclusion

This compound is a cornerstone intermediate in industrial organic synthesis, most notably for the production of Vitamin A. Its value is derived from its bifunctional nature, which allows for its strategic incorporation into complex molecular frameworks. The well-established protocols for its synthesis via hydroformylation and its subsequent use in the Wittig reaction demonstrate a mature and highly optimized industrial process. For researchers in drug development and fine chemical synthesis, the reactivity profile of this compound offers a versatile platform for constructing complex molecular architectures.

References

- 1. 4-Acetoxy-2-methyl-2-butenal | C7H10O3 | CID 10197741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Butanal, 4-(acetyloxy)-2-methylene- | C7H10O3 | CID 11083989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. US20020177730A1 - Process for preparing C5 acetate - Google Patents [patents.google.com]

- 5. EP1247794A2 - Process for the production of C5-acetate for the synthesis of vitamin A - Google Patents [patents.google.com]

- 6. events.cusat.ac.in [events.cusat.ac.in]

- 7. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]

Synthesis pathways for 3-Formylcrotyl acetate

An In-depth Technical Guide to the Synthesis of 3-Formylcrotyl Acetate

Introduction

This compound, systematically known as (E)-4-acetoxy-2-methyl-2-butenal, is a bifunctional organic compound featuring both an aldehyde and an ester group.[1] This unique structural arrangement makes it a valuable C5 building block and a versatile intermediate in organic synthesis, particularly in the industrial production of Vitamin A and various terpenoids.[2] Its aldehyde group is an electrophile that readily undergoes nucleophilic additions and Wittig-type reactions, while the allylic acetate can act as a leaving group in substitution reactions, often mediated by transition metals.[2] This guide provides a comprehensive overview of the primary synthetic pathways for this compound, complete with detailed experimental protocols, quantitative data, and process diagrams.

Core Synthesis Pathways

Several distinct routes have been established for the synthesis of this compound, ranging from industrial-scale processes to more intricate laboratory methods. The most prominent of these are hydroformylation, multi-step synthesis from isoprene, and allylic rearrangement.

Hydroformylation of 3,4-Diacetoxybut-1-ene (3,4-DABE)

The transition-metal-catalyzed hydroformylation of 3,4-diacetoxybut-1-ene (3,4-DABE) is a cornerstone of the industrial synthesis of this compound, notably in the BASF process for Vitamin A.[2][3] This reaction involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of 3,4-DABE using synthesis gas (a mixture of CO and H₂).[2]

The overall transformation proceeds in two stages: the hydroformylation of 3,4-DABE followed by the elimination of acetic acid to yield the final product. Rhodium-based catalysts, such as rhodium carbonyl complexes, are typically employed to achieve high regioselectivity for the desired branched aldehyde.[1][3]

Logical Flow of the Hydroformylation Pathway

Caption: Hydroformylation pathway for this compound.

Quantitative Data for Hydroformylation

| Parameter | Value | Reference |

| Starting Material | 3,4-Diacetoxybut-1-ene (3,4-DABE) | [3] |

| Catalyst | Rhodium carbonyl complexes | [1][3] |

| Reagents | Carbon Monoxide (CO), Hydrogen (H₂) | [3] |

| Temperature | 80–105°C | [1][3] |

| Pressure | 500–700 atm | [1] |

| Regioselectivity | Up to 80% (branched aldehyde) | [1] |

Experimental Protocol: Hydroformylation of 3,4-DABE [3]

-

Catalyst Preparation: A rhodium carbonyl complex is prepared or sourced for the reaction.

-

Reaction Setup: A high-pressure reactor is charged with 3,4-diacetoxybut-1-ene (3,4-DABE).

-

Hydroformylation: The reactor is pressurized with a stoichiometric mixture of carbon monoxide and hydrogen (syngas) to 500-700 atm. The temperature is raised to 80-105°C.

-

Reaction Monitoring: The reaction is monitored for the consumption of starting material.

-

Acetic Acid Elimination: Following the hydroformylation, the reaction conditions are adjusted to facilitate the elimination of acetic acid, yielding this compound.

-

Work-up and Purification: The product is isolated and purified, typically through distillation.

Multi-step Synthesis from Isoprene

A versatile laboratory-scale synthesis starts from isoprene. This multi-step process involves chlorohydrination, esterification with rearrangement, and a final oxidation step. This pathway offers high yields at each stage, culminating in a good overall yield.[4]

Workflow for Isoprene-based Synthesis

Caption: Multi-step synthesis of this compound from isoprene.

Quantitative Data for Isoprene-based Synthesis [4]

| Step | Reaction | Reagents/Catalyst | Conditions | Yield |

| 1 | Addition | Hypochlorous Acid, CO₂ | 0–5°C, 5–6 h | 72% |

| 2 | Esterification & Rearrangement | Acetic Anhydride, Supported Periodic Acid | 25–50°C, < 5 h | 95% |

| 3 | Oxidation | DMSO, TEMPO | - | 97% |

| Overall | ~65% |

Experimental Protocol: Synthesis from Isoprene [4]

-

Addition of Hypochlorous Acid: Isoprene is reacted with hypochloric acid, with the acidity controlled by the addition of carbon dioxide. The reaction is maintained at 0-5°C for 5-6 hours to produce a mixture of 1-chloro-2-methyl-3-buten-2-ol and 4-chloro-3-methyl-2-buten-1-ol.

-

Esterification and Rearrangement: The resulting alcohol mixture is esterified with acetic anhydride. A periodic acid catalyst supported on a cation exchange resin is used. The reaction is conducted at 25-50°C. This step also induces an allylic rearrangement to yield 1-acetoxy-4-chloro-3-methyl-2-butene. The combined esterification and rearrangement is completed within 5 hours.

-

Oxidation: The chlorinated ester is oxidized using dimethyl sulfoxide (DMSO) with a TEMPO catalyst to afford the final product, 4-acetoxy-2-methyl-2-butenal (this compound).

Allylic Rearrangement of a 2-Acetoxy-3-butenal Acetal

This pathway involves the synthesis and subsequent rearrangement of an acetal intermediate. A key step is the copper-catalyzed allylic rearrangement of 1,1-dimethoxy-2-methyl-2-acetoxy-but-3-ene to 4,4-dimethoxy-3-methyl-crotyl acetate, which is then hydrolyzed to this compound.[5]

Allylic Rearrangement Pathway

Caption: Synthesis via copper-catalyzed allylic rearrangement.

Quantitative Data for Allylic Rearrangement [5]

| Step | Starting Material | Catalyst | Conditions | Yield |

| Rearrangement | 1,1-dimethoxy-2-methyl-2-acetoxy-but-3-ene | Copper(I) chloride | 160°C, 5 h (with N₂ stream) | 81.9% |

| Hydrolysis | 4,4-dimethoxy-3-methyl-crotyl acetate | - | 80°C, water | Quantitative |

Experimental Protocol: Allylic Rearrangement [5]

-

Rearrangement: 564 parts of 1,1-dimethoxy-2-methyl-2-acetoxy-but-3-ene and 0.3 parts of copper(I) chloride are heated to 160°C with stirring in a reaction vessel equipped with a descending condenser. A stream of nitrogen (90 liters/hour) is passed through the vessel for the entire 5-hour reaction time to continuously remove low-boiling by-products.

-

Work-up: The reaction mixture is worked up by distillation to yield 4,4-dimethoxy-3-methyl-crotyl acetate.

-

Hydrolysis: 80 parts of the purified acetal and 70 parts of water are heated to 80°C in a two-stage circulatory reactor with reflux cooling (mean residence time of 30 minutes).

-

Isolation: After the reaction, the water-methanol mixture is removed by distillation to obtain β-formyl-crotyl acetate in nearly quantitative yield.

Conclusion

The synthesis of this compound can be achieved through several effective pathways. The choice of method depends on factors such as the desired scale of production, available starting materials, and required purity. The hydroformylation route is dominant in industrial settings due to its efficiency in large-scale operations. For laboratory synthesis, the multi-step sequence from isoprene provides a high-yielding and reliable alternative. The allylic rearrangement pathway also offers excellent yields and represents another viable synthetic strategy. The detailed protocols and data presented in this guide offer a solid foundation for researchers and professionals engaged in the synthesis of this important chemical intermediate.

References

- 1. Buy this compound (EVT-1185418) | 14918-80-0 [evitachem.com]

- 2. This compound | 14918-80-0 | Benchchem [benchchem.com]

- 3. EP1247794A2 - Process for the production of C5-acetate for the synthesis of vitamin A - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. US4301084A - Process for the preparation of carboxylic acid esters of β-formyl-crotyl alcohol by an allyl rearrangement - Google Patents [patents.google.com]

Spectroscopic Analysis of 3-Formylcrotyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 3-Formylcrotyl Acetate, a key intermediate in various chemical syntheses, including the industrial production of Vitamin A. This document outlines the characteristic Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, detailed experimental protocols for acquiring these spectra, and a visualization of a key chemical transformation involving this compound.

Spectroscopic Data

The structural integrity and purity of this compound can be effectively determined using NMR and IR spectroscopy. The key quantitative data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) / ppm | Assignment |

| ¹H | 9.5 – 9.8 | Aldehyde proton (-CHO)[1] |

| ¹H | 4.1 – 4.3 | Methylene protons (-OCH₂)[1] |

| ¹H | 1.8 – 2.1 | Methyl protons (-CH₃)[1] |

| ¹³C | 190 – 200 | Aldehyde carbonyl carbon (-C HO)[1] |

| ¹³C | 170 – 175 | Ester carbonyl carbon (-C OO-)[1] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~2820 | Aldehyde C-H[1] | Stretching |

| ~1720 | Ester C=O[1] | Stretching |

Experimental Protocols

The following are detailed methodologies for obtaining the NMR and IR spectra of this compound.

NMR Spectroscopy Protocol

Objective: To acquire ¹H and ¹³C NMR spectra of this compound for structural elucidation and purity assessment.

Materials and Equipment:

-

This compound sample

-

Deuterated chloroform (CDCl₃)

-

NMR tubes (5 mm)

-

Pipettes and vials

-

NMR spectrometer (e.g., 400 MHz or 500 MHz)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Transfer the solution into a 5 mm NMR tube using a pipette.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve homogeneity and optimal resolution.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Spectrum Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a standard single-pulse experiment.

-

Acquire a sufficient number of scans to obtain a good signal-to-noise ratio (typically 8-16 scans).

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

-

-

¹³C NMR Spectrum Acquisition:

-

Set the spectral width to encompass the expected range of carbon chemical shifts (e.g., 0-220 ppm).

-

Employ a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

-

Acquire a larger number of scans compared to ¹H NMR to compensate for the lower natural abundance of ¹³C (typically 1024 or more scans).

-

Process the data similarly to the ¹H spectrum.

-

Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).

-

Infrared (IR) Spectroscopy Protocol

Objective: To obtain an IR spectrum of this compound to identify its characteristic functional groups.

Materials and Equipment:

-

This compound sample (liquid)

-

Fourier-Transform Infrared (FTIR) spectrometer

-

Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

-

Pipette

Procedure (Liquid Film Method):

-

Sample Preparation:

-

Place a single drop of the liquid this compound onto the center of a clean, dry salt plate.

-

Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.

-

-

Spectrum Acquisition:

-

Place the salt plate assembly into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty spectrometer to subtract atmospheric and instrumental interferences.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Process the spectrum to identify the positions and intensities of the absorption bands.

-

Correlate the observed bands with known functional group frequencies to confirm the presence of the aldehyde and ester groups.

-

Key Chemical Transformation: The Wittig Reaction in Vitamin A Synthesis

This compound is a crucial C5 building block in the industrial synthesis of Vitamin A acetate. It reacts with a C15-triphenylphosphonium salt in a Wittig reaction to form the C20 backbone of Vitamin A.

Caption: The Wittig reaction mechanism for Vitamin A synthesis.

The Wittig reaction proceeds through a concerted [2+2] cycloaddition of the ylide to the aldehyde, forming a four-membered oxaphosphetane intermediate. This intermediate then undergoes cycloreversion to yield the desired alkene (Vitamin A acetate) and triphenylphosphine oxide as a byproduct.

References

IUPAC name and CAS number for 3-Formylcrotyl acetate

An In-Depth Technical Guide to 3-Formylcrotyl Acetate

Chemical Identity and Properties

This compound is a bifunctional organic compound that serves as a critical intermediate in various industrial syntheses, most notably in the production of Vitamin A.[1][2] Its structure contains both an aldehyde and an ester functional group, affording it versatile reactivity.[2]

The primary chemical identifiers and properties of this compound are summarized below. The most common isomer in industrial applications is the (E)-isomer.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | [(E)-3-methyl-4-oxobut-2-enyl] acetate[1][2] |

| CAS Number | 14918-80-0[1][2][3][4] |

| Synonyms | 3-Formylbut-2-enyl acetate, 4-acetoxy-2-methyl-2-butenal, β-Formylcrotyl acetate[2][3][4][5] |

| Molecular Formula | C₇H₁₀O₃[1][2][3] |

| Molecular Weight | 142.15 g/mol [1][2][4] |

| InChI Key | LPDDKAJRWGPGSI-ZZXKWVIFSA-N[1][2] |

| Canonical SMILES | CC(=CCOC(=O)C)C=O[1][2] |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | Light Yellow Oil[6] |

| Molecular Weight | 142.15 g/mol [4] |

| XLogP3-AA (LogP) | 0.2[4] |

| Hydrogen Bond Donor Count | 0[4] |

| Hydrogen Bond Acceptor Count | 3[4] |

| Rotatable Bond Count | 4[4] |

| Exact Mass | 142.062994177 Da[4] |

| Topological Polar Surface Area | 43.4 Ų[4] |

Synthesis and Industrial Production

The industrial synthesis of this compound is intrinsically linked to the production of Vitamin A. The most prominent method is the hydroformylation of 3,4-diacetoxybut-1-ene (3,4-DABE).[1][5][7]

Logical Flow of Industrial Synthesis

Caption: Industrial production flow for this compound.

Experimental Protocol: Hydroformylation of 3,4-DABE

This protocol describes a representative lab-scale synthesis based on industrial processes.

-

Reactor Preparation: A high-pressure autoclave (e.g., Parr reactor) equipped with a magnetic stirrer, gas inlet, sampling valve, and temperature/pressure controls is rendered inert by purging with nitrogen.

-

Catalyst Loading: The reactor is charged with a rhodium-based catalyst, such as a rhodium carbonyl complex, under an inert atmosphere.[5][7] The solvent, typically an anhydrous ether like THF, is added.

-

Reactant Addition: A stream of 3,4-diacetoxybut-1-ene (3,4-DABE), often at a purity of 75-90%, is introduced into the reactor.[5]

-

Reaction Conditions: The reactor is sealed and pressurized with a stoichiometric mixture of carbon monoxide (CO) and hydrogen (H₂), known as synthesis gas.[1] The pressure is maintained between 300 to 1200 atm, with a preferred range of 500-700 atm.[5][7] The temperature is raised to 60-120°C, with an optimal range of 80-105°C.[5][7]

-

Monitoring: The reaction is monitored by sampling and GC analysis to determine the conversion of 3,4-DABE and the selectivity for this compound.

-

Workup and Purification: Upon completion, the reactor is cooled, and the pressure is carefully released. The crude product mixture is typically subjected to distillation to separate the this compound from the catalyst and any unreacted starting materials. This step also facilitates the elimination of an acetic acid molecule.

Table 3: Influence of Reaction Parameters on Hydroformylation

| Parameter | Effect on Reaction |

| Temperature | Increasing temperature generally increases reaction rate but may decrease selectivity. Optimal range is 80-105°C.[5][7] |

| Pressure | High pressure (500-700 atm) is crucial for driving the reaction and maintaining catalyst stability.[5][7] |

| Catalyst | Rhodium carbonyl complexes are highly effective for achieving good regioselectivity towards the branched aldehyde product.[5][7] |

| CO/H₂ Ratio | A 1:1 stoichiometric ratio is typically preferred for hydroformylation.[5] |

Chemical Reactivity and Applications

The dual functionality of this compound makes it a versatile reagent. The aldehyde group acts as a potent electrophile, while the allylic acetate is a good leaving group, particularly in transition-metal-catalyzed reactions.[1]

Caption: Reactivity map of this compound's functional groups.

Application in Vitamin A Synthesis

The primary industrial application of this compound is its role as the C₅ building block in the C₁₅ + C₅ coupling strategy for Vitamin A synthesis, famously employed in the BASF process.[1]

Experimental Protocol: Wittig Reaction for Vitamin A Precursor

This protocol outlines the coupling of the C₅ aldehyde (this compound) with a C₁₅ phosphonium ylide.

-

Ylide Generation: In a flame-dried, multi-neck round-bottom flask under an inert nitrogen atmosphere, the C₁₅ triphenylphosphonium salt is suspended in an anhydrous aprotic solvent (e.g., THF, toluene). The suspension is cooled in an ice bath. A strong base (e.g., n-butyllithium, sodium methoxide) is added dropwise to deprotonate the phosphonium salt, generating the characteristic deep red color of the ylide.

-

Aldehyde Addition: A solution of this compound (the C₅ component) in the same anhydrous solvent is added slowly to the ylide solution at low temperature to control the exothermic reaction.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred until TLC or LC-MS analysis indicates the complete consumption of the aldehyde. The aldehyde group of the C₅ component reacts with the ylide to form the C₂₀ backbone of Vitamin A acetate.[1]

-

Quenching and Extraction: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude Vitamin A acetate is then purified by column chromatography or recrystallization to yield the final product.

Biological Significance

The principal biological relevance of this compound is as a synthetic precursor to Vitamin A.[1] Vitamin A is an essential nutrient vital for vision, immune function, and cellular growth.[1] The formyl group of the C₅ acetate is crucial as it aligns with the polyene chain required for the biological activity of Vitamin A.[1]

Due to the electrophilic nature of its α,β-unsaturated aldehyde moiety, this compound can form covalent bonds with biological nucleophiles.[1] This reactivity suggests it could be investigated for potential pharmacological applications, although its primary role remains as a key synthetic intermediate.[1]

References

- 1. This compound | 14918-80-0 | Benchchem [benchchem.com]

- 2. Buy this compound (EVT-1185418) | 14918-80-0 [evitachem.com]

- 3. 4-Acetoxy-2-methyl-2-butenal | C7H10O3 | CID 10197741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Formylbut-2-enyl acetate | C7H10O3 | CID 84699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US20020177730A1 - Process for preparing C5 acetate - Google Patents [patents.google.com]

- 6. (2E)-4-(Acetyloxy)-2-butenal [srdpharma.com]

- 7. EP1247794A2 - Process for the production of C5-acetate for the synthesis of vitamin A - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-Formylcrotyl Acetate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formylcrotyl acetate, systematically known as [(E)-3-methyl-4-oxobut-2-enyl] acetate, is a bifunctional organic compound of significant interest in synthetic organic chemistry.[1] Possessing both an aldehyde and an ester functional group, this molecule serves as a versatile intermediate in the synthesis of more complex molecules. Its most notable application is as a crucial C5 building block in the industrial synthesis of Vitamin A, a vital nutrient for vision, immune function, and cellular growth. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed insights into its synthesis, and a summary of its known applications, with a particular focus on its role in Vitamin A production.

Physical and Molecular Properties

This compound is typically a colorless liquid. A summary of its key physical and molecular properties is presented in the table below.

| Property | Value |

| Molecular Formula | C₇H₁₀O₃ |

| Molecular Weight | 142.15 g/mol |

| CAS Number | 14918-80-0 |

| IUPAC Name | [(E)-3-methyl-4-oxobut-2-enyl] acetate |

| Synonyms | 3-Formylbut-2-enyl acetate, 4-acetoxy-2-methyl-2-butenal, Acetic acid 3-formyl-2-butenyl ester |

| Appearance | Colorless liquid |

Spectroscopic Data

Spectroscopic techniques are essential for the characterization and purity assessment of this compound. The expected spectral features are summarized below.

| Spectroscopic Technique | Characteristic Features |

| ¹H NMR | Signals corresponding to the aldehyde proton, vinyl proton, methylene protons adjacent to the acetate, and the methyl protons of the acetate and crotyl groups. |

| ¹³C NMR | Resonances for the aldehyde carbonyl carbon, ester carbonyl carbon, vinyl carbons, methylene carbon, and methyl carbons. |

| Infrared (IR) Spectroscopy | Strong absorption bands characteristic of the C=O stretching vibrations of the aldehyde and ester functional groups. |

Synthesis of this compound

The primary industrial synthesis of this compound involves the hydroformylation of 3,4-diacetoxybut-1-ene (3,4-DABE). This process is a key step in the renowned BASF synthesis of Vitamin A.

Experimental Protocol: Hydroformylation of 3,4-Diacetoxybut-1-ene (General Overview)

Objective: To synthesize this compound via the rhodium-catalyzed hydroformylation of 3,4-diacetoxybut-1-ene.

Materials:

-

3,4-diacetoxybut-1-ene (3,4-DABE)

-

Synthesis gas (a mixture of carbon monoxide and hydrogen)

-

Rhodium-based catalyst (e.g., a rhodium carbonyl complex)

-

Organic solvent (if required)

Procedure:

-

The reaction is typically carried out in a high-pressure reactor.

-

3,4-diacetoxybut-1-ene and the rhodium catalyst are charged into the reactor.

-

The reactor is pressurized with synthesis gas.

-

The reaction mixture is heated to the desired temperature, typically in the range of 80-120°C.

-

The reaction is allowed to proceed for a specified time, during which the formyl group is introduced to the double bond of 3,4-DABE.

-

Upon completion, the reactor is cooled, and the pressure is released.

-

The resulting mixture contains this compound, which is then purified, commonly by distillation.

Note: This is a generalized industrial process. Laboratory-scale synthesis would require significant adaptation and specialized high-pressure equipment.

Role in Vitamin A Synthesis

This compound is a cornerstone of the BASF Vitamin A synthesis, a classic example of convergent synthesis in industrial chemistry. In this process, the C20 backbone of Vitamin A is constructed by coupling a C15 unit with the C5 unit, this compound.

The Wittig Reaction in Vitamin A Synthesis

The key coupling step is a Wittig reaction between this compound and a C15-triphenylphosphonium salt.

Experimental Protocol: Wittig Reaction for Vitamin A Synthesis (General Overview)

Objective: To couple this compound with a C15-phosphonium salt to form the Vitamin A backbone.

Materials:

-

This compound (C5 unit)

-

C15-triphenylphosphonium salt

-

A suitable base (e.g., an alkoxide or an amine)

-

An appropriate solvent system

Procedure:

-

The C15-triphenylphosphonium salt is treated with a base to generate the corresponding ylide.

-

This compound is then added to the ylide solution.

-

The ylide attacks the aldehyde carbonyl of this compound, leading to the formation of an oxaphosphetane intermediate.

-

This intermediate collapses to form the desired alkene (the Vitamin A backbone) and triphenylphosphine oxide as a byproduct.

-

The reaction mixture is then subjected to a work-up procedure to isolate the Vitamin A precursor.

-

Purification is typically achieved through crystallization or chromatography.

Signaling Pathways and Logical Relationships

As this compound is primarily a synthetic intermediate, it is not directly involved in biological signaling pathways. However, its central role in the synthesis of Vitamin A can be visualized as a key step in a multi-step chemical process.

Caption: Convergent synthesis of a Vitamin A precursor via the Wittig reaction.

Experimental Workflow: Synthesis and Purification

A general workflow for the synthesis and purification of this compound is outlined below.

References

The Historical Significance of 3-Formylcrotyl Acetate: A Linchpin in Vitamin A Synthesis and a Versatile Synthetic Building Block

For Immediate Release

A Technical Overview for Researchers, Scientists, and Drug Development Professionals

[City, State] – [Date] – 3-Formylcrotyl acetate, a bifunctional organic molecule, holds a significant place in the history of industrial organic synthesis, primarily due to its pivotal role as a C5 building block in the commercial production of Vitamin A. Its unique structure, possessing both an aldehyde and an ester functional group, has made it a versatile intermediate in the construction of complex molecular architectures. This technical guide delves into the historical context of this compound, detailing its synthesis, key applications, and the experimental protocols that defined its use.

Historical Context and Industrial Significance

The importance of this compound is intrinsically linked to the large-scale synthesis of Vitamin A, a vital nutrient for vision, immune function, and cellular communication. In the mid-20th century, burgeoning demand for synthetic Vitamin A spurred the development of efficient and economically viable production methods. The German chemical company BASF developed a landmark industrial process, operational since 1971, which relies on a convergent synthesis strategy.[1] This approach involves the coupling of a C15 phosphonium salt with the C5 aldehyde, this compound, via the Nobel Prize-winning Wittig reaction to construct the full C20 carbon skeleton of Vitamin A acetate.[1] This robust process has remained a cornerstone of industrial Vitamin A production for decades.

The dual functionality of this compound is key to its utility. The electrophilic aldehyde group readily participates in olefination reactions like the Wittig reaction, while the acetate moiety offers a handle for further functional group transformations or can be a stable protecting group during other synthetic steps.

Key Synthetic Methodologies

Several synthetic routes to this compound have been developed over the years, each with its own advantages in terms of starting materials, reaction conditions, and scalability. The primary industrial methods have focused on readily available petrochemical feedstocks.

Hydroformylation of 3,4-Diacetoxybut-1-ene (3,4-DABE)

A major industrial route involves the hydroformylation of 3,4-diacetoxybut-1-ene (3,4-DABE). In this process, a mixture of carbon monoxide and hydrogen (synthesis gas) is added across the double bond of 3,4-DABE in the presence of a rhodium catalyst. This reaction introduces the formyl (aldehyde) group, preferentially at the branched position, to yield the desired this compound precursor.[2]

Synthesis from Isoprene

Alternative routes have been developed starting from isoprene, a readily available five-carbon building block. A notable multi-step synthesis involves the following key transformations:

-

Halohydrin Formation: Reaction of isoprene with a source of positive halogen (e.g., N-halosuccinimide) in the presence of water and a suitable acid affords a mixture of halohydrin intermediates.

-

Acetylation and Rearrangement: The resulting alcohol is then acetylated, and under the reaction conditions, an allylic rearrangement can occur to yield a 4-halo-3-methyl-2-buten-1-ol acetate.

-

Oxidation: The final step involves the oxidation of the primary allylic halide to the corresponding aldehyde, this compound, often using dimethyl sulfoxide (DMSO) as the oxidant in the presence of a non-nucleophilic base.[3]

Data Presentation: A Comparative Look at Synthetic Yields

The following table summarizes quantitative data from various historical synthetic approaches to this compound, providing a comparative overview of their efficiencies.

| Starting Material | Key Transformation(s) | Reported Yield (%) | Reference |

| Isoprene | Halohydrin formation, Acetylation/Rearrangement, Oxidation | ~65 (overall) | [3] |

| 1-Chloro-2-methyl-3-buten-2-ol and 4-Chloro-3-methyl-2-buten-1-ol | Esterification and Allylic Rearrangement | 95 | [3] |

| 1-Acetoxy-4-chloro-3-methyl-2-butene | DMSO Oxidation (with TEMPO catalyst) | 97 | [3] |

| 3,4-Diacetoxybut-1-ene | Hydroformylation | Not specified | [2] |

Experimental Protocols

Below are detailed methodologies for key experiments related to the synthesis and application of this compound, based on historical literature.

Protocol 1: Synthesis of this compound from Isoprene[3]

This three-step process provides a laboratory-scale synthesis of this compound starting from isoprene.

Step 1: Addition of Hypochlorous Acid to Isoprene

-

In a reaction vessel equipped with a stirrer and cooling bath, a mixture of isoprene and water is prepared.

-

The mixture is cooled to 0-5 °C.

-

While maintaining the temperature, an aqueous solution of sodium hypochlorite is added dropwise. The pH of the reaction is controlled by the addition of an acid (e.g., sulfuric acid) to maintain it in the range of 6-7.

-

After the addition is complete, the reaction is stirred for an additional 5-6 hours at 0-5 °C.

-

The reaction mixture is then extracted with a suitable organic solvent (e.g., dichloroethane).

-

The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure to yield a mixture of 1-chloro-2-methyl-3-buten-2-ol and 4-chloro-3-methyl-2-buten-1-ol. The reported yield for this step is approximately 72%.

Step 2: Esterification and Allylic Rearrangement

-

The mixture of chlorohydrins obtained in Step 1 is dissolved in a suitable solvent.

-

Acetic anhydride is added to the solution.

-

A catalytic amount of a supported acid catalyst (e.g., periodic acid on a cation exchange resin) is added.

-

The reaction mixture is stirred at a temperature between 25-50 °C for approximately 5 hours.

-

Upon completion, the reaction mixture is worked up by washing with water and a mild base (e.g., sodium bicarbonate solution) to neutralize any remaining acid.

-

The organic layer is dried and the solvent is evaporated to yield 1-acetoxy-4-chloro-3-methyl-2-butene. The reported yield for this step is approximately 95%.

Step 3: Oxidation to this compound

-

The 1-acetoxy-4-chloro-3-methyl-2-butene from Step 2 is dissolved in dimethyl sulfoxide (DMSO).

-

A catalytic amount of (2,2,6,6-Tetramethyl-1-piperidinyloxy) free radical (TEMPO) is added.

-

The reaction is stirred at room temperature. The progress of the oxidation can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is diluted with water and extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated under reduced pressure to afford 4-acetoxy-2-methyl-2-butenal (this compound). The reported yield for this step is approximately 97%.

Protocol 2: The Wittig Reaction in Vitamin A Synthesis (General Procedure)

This protocol outlines the general steps for the crucial Wittig reaction that forms the backbone of Vitamin A.

-

Ylide Generation: The C15-triphenylphosphonium salt is suspended in a suitable solvent. A strong base (e.g., sodium hydroxide, an alkoxide, or an organolithium reagent) is added to deprotonate the phosphonium salt and generate the corresponding phosphorus ylide. The formation of the ylide is often indicated by a color change.

-

Reaction with Aldehyde: The solution or suspension of the ylide is typically cooled, and a solution of this compound (the C5 aldehyde) in a suitable solvent is added dropwise.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, which can be monitored by TLC.

-

Work-up and Isolation: The reaction is quenched, and the product is extracted into an organic solvent. The by-product, triphenylphosphine oxide, is often removed by crystallization or chromatography. The crude Vitamin A acetate is then purified, typically by column chromatography, to yield the desired all-trans isomer.

Broader Synthetic Applications

While the synthesis of Vitamin A is the most prominent application of this compound, its dienophilic nature also suggests its potential use in cycloaddition reactions, such as the Diels-Alder reaction. The electron-withdrawing aldehyde group activates the double bond, making it a suitable partner for reaction with a variety of dienes to form substituted cyclohexene derivatives. These cyclic structures can serve as versatile intermediates in the synthesis of other natural products and complex organic molecules. However, specific examples of this compound in such reactions are not extensively documented in early literature, representing an area for further exploration.

Visualizing the Synthetic Pathways

To better illustrate the logical flow of the synthetic processes discussed, the following diagrams have been generated using the DOT language.

Caption: Synthetic route to this compound from isoprene.

Caption: The core Wittig reaction in the BASF synthesis of Vitamin A.

Conclusion

This compound stands as a testament to the ingenuity of industrial chemists in the 20th century. Its development was a critical step in making a vital nutrient, Vitamin A, widely and affordably available. Beyond this singular, major application, its chemical properties as a bifunctional building block ensure its continued relevance as a versatile tool in the arsenal of synthetic organic chemists for the construction of complex molecules. The historical synthetic routes detailed herein provide a valuable foundation for understanding the evolution of industrial organic synthesis and offer inspiration for the development of new and improved synthetic methodologies.

References

Stability and Storage of 3-Formylcrotyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Formylcrotyl acetate (CAS 14918-80-0). Due to its bifunctional nature, containing both an α,β-unsaturated aldehyde and an allylic acetate moiety, this compound exhibits specific reactivity and requires careful handling to ensure its integrity. This document summarizes key chemical properties, outlines potential degradation pathways, and provides detailed, representative experimental protocols for stability assessment.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior and for the design of appropriate analytical methodologies.

| Property | Value | Reference(s) |

| CAS Number | 14918-80-0 | [1] |

| Molecular Formula | C₇H₁₀O₃ | [1] |

| Molecular Weight | 142.15 g/mol | [1] |

| IUPAC Name | [(E)-3-methyl-4-oxobut-2-enyl] acetate | [1] |

| Synonyms | 3-formylbut-2-enyl acetate, 4-acetoxy-2-methyl-2-butenal | [2] |

| Appearance | Clear liquid | [3] |

| Boiling Point | 150 °C at 20 hPa | [4] |

| Density | 1.116 g/cm³ | [3] |

| Flash Point | 31.0 °C | [3] |

Stability Profile and Degradation Pathways

This compound's stability is influenced by its two primary functional groups: the allylic acetate and the α,β-unsaturated aldehyde. The presence of these groups makes the molecule susceptible to degradation under various conditions, including hydrolysis, oxidation, and thermal stress.

Susceptibility to Degradation

The compound's reactivity suggests a predisposition to degradation under the following conditions:

-

Hydrolytic Conditions: The ester linkage is susceptible to both acid- and base-catalyzed hydrolysis.[5] This would lead to the formation of 3-formylcrotyl alcohol and acetic acid (or its salt).[5] The α,β-unsaturated aldehyde may also undergo reactions in aqueous media.

-

Oxidative Conditions: The aldehyde group is prone to oxidation, which would yield the corresponding carboxylic acid, 3-formylcrotonic acid.[1]

-

Thermal Stress: High temperatures can lead to decomposition. It has been noted that at temperatures above 180°C, there is a risk of forming decomposition products.[6]

-

Photolytic Conditions: While specific data is unavailable for this compound, molecules with conjugated systems can be susceptible to degradation upon exposure to light.

Table 2 summarizes the expected degradation products under various stress conditions.

| Stress Condition | Potential Degradation Pathway | Expected Primary Degradation Product(s) |

| Acidic Hydrolysis | Cleavage of the ester bond | 3-Formylcrotyl alcohol and Acetic acid[5] |

| Basic Hydrolysis | Saponification of the ester bond | 3-Formylcrotyl alcohol and Acetate salt[5] |

| Oxidation | Oxidation of the aldehyde group | 3-Formylcrotonic acid[1] |

| Reduction | Reduction of the aldehyde group | 3-Hydroxycrotyl acetate[1] |

| High Temperature | Thermal decomposition | Various unspecified decomposition products[6] |

Potential Degradation Pathways

The anticipated degradation pathways for this compound are illustrated in the diagram below. These pathways are based on the fundamental reactivity of the functional groups present in the molecule.

Recommended Storage Conditions

To maintain the quality and integrity of this compound, proper storage is crucial. The following conditions are recommended based on available safety data sheets.

| Parameter | Recommendation | Rationale | Reference(s) |

| Temperature | Store at 2°C - 8°C (Refrigerated) | To minimize thermal degradation and slow down potential hydrolytic reactions. | [3] |

| Atmosphere | Store in a tightly closed container | To prevent contact with moisture, as the compound is noted to be hygroscopic, and to limit exposure to atmospheric oxygen. | [3][4] |

| Light | Store protected from light | To prevent potential photolytic degradation. | [7] |

| Inertness | Keep away from incompatible substances, heat, sparks, and flame | The compound is flammable and can react with strong oxidizing agents, acids, and bases. | [3] |

Experimental Protocols for Stability Assessment

While specific forced degradation studies for this compound are not extensively published, a representative protocol can be designed based on ICH guidelines and general practices for stability-indicating method development.[8]

General Workflow for Forced Degradation Study

The diagram below outlines a typical workflow for conducting a forced degradation study and developing a stability-indicating analytical method.

Representative Protocol for a Forced Degradation Study

1. Objective: To investigate the degradation of this compound under various stress conditions and to facilitate the development of a stability-indicating analytical method.

2. Materials:

-

This compound

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

3. Stock Solution Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.

4. Stress Conditions:

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Incubate the solution at 60°C for 24 hours.

-

At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Keep the solution at room temperature and monitor the reaction.

-

At appropriate time points (e.g., 30 mins, 1, 4 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

-

Store the solution at room temperature for 24 hours, protected from light.

-

At various time points, withdraw an aliquot and dilute for analysis.

-

-

Thermal Degradation:

-

Place a solid sample of this compound in a controlled temperature oven at 80°C for 48 hours.

-

Also, heat a solution of the compound (in a suitable solvent like acetonitrile) at 60°C for 48 hours.

-

At selected time points, prepare solutions from the solid sample or dilute the heated solution for analysis.

-

-

Photolytic Degradation:

-

Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be kept in the dark under the same temperature conditions.

-

Analyze the samples after the exposure period.

-

5. Analytical Method:

-

A stability-indicating method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, should be developed.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water and acetonitrile or methanol.

-

Detection: UV detection at a wavelength determined by the UV spectrum of this compound.

-

The method should be capable of separating the intact this compound from all its degradation products. Mass spectrometry (LC-MS) can be used for the identification of the degradants.

6. Data Analysis:

-

Calculate the percentage of degradation for this compound under each stress condition.

-

Assess the peak purity of the parent compound to ensure no co-elution with degradation products.

-

Characterize the degradation products using techniques like mass spectrometry.

This protocol provides a framework for systematically evaluating the stability of this compound. The specific conditions (acid/base concentration, temperature, time) may need to be adjusted to achieve a target degradation of approximately 10-30%, which is ideal for method validation.

Conclusion

This compound is a reactive molecule that requires careful storage under refrigerated, dry, and inert conditions to prevent degradation. Its primary degradation pathways involve hydrolysis of the ester linkage and oxidation of the aldehyde group. The provided experimental framework offers a robust starting point for researchers to conduct detailed stability studies, which are essential for ensuring the quality and reliability of this compound in research and development applications.

References

- 1. benchchem.com [benchchem.com]

- 2. impurities-and-forced-degradation-studies-a-review - Ask this paper | Bohrium [bohrium.com]

- 3. In vivo absorption, metabolism, and urinary excretion of alpha,beta-unsaturated aldehydes in experimental animals. Relevance to the development of cardiovascular diseases by the dietary ingestion of thermally stressed polyunsaturate-rich culinary oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. O-Allylation of phenols with allylic acetates in aqueous media using a magnetically separable catalytic system - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 3-Formylcrotyl Acetate: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Formylcrotyl acetate, a bifunctional organic compound featuring both an aldehyde and an ester moiety, serves as a critical intermediate in industrial and laboratory-scale organic synthesis. Its primary industrial application is as the C₅ building block in the total synthesis of Vitamin A, where it undergoes a pivotal Wittig reaction to construct the vitamin's C₂₀ backbone. This technical guide provides a comprehensive review of its chemical properties, detailed synthesis methodologies, key chemical transformations, and applications. Experimental protocols for its synthesis via hydroformylation and its subsequent use in the Wittig reaction are provided. Furthermore, this document explores the compound's reactivity, stemming from its dual functional groups, which allows for a wide range of chemical modifications and its potential use in biochemical research and pharmaceutical development.

Introduction and Physicochemical Properties

This compound, systematically named [(E)-3-methyl-4-oxobut-2-enyl] acetate, is a versatile molecule due to the orthogonal reactivity of its aldehyde and allylic acetate functional groups.[1] The aldehyde is a potent electrophile, while the allylic acetate can act as a leaving group in substitution reactions.[1] This dual functionality enables its use in complex molecular construction.[1][2]

Chemical Identity

The key identifiers and properties of this compound are summarized below.

| Property | Value |

| CAS Number | 14918-80-0 |

| Molecular Formula | C₇H₁₀O₃ |

| Molecular Weight | 142.15 g/mol |

| IUPAC Name | [(E)-3-methyl-4-oxobut-2-enyl] acetate |

| Synonyms | 3-formylbut-2-enyl acetate, 4-acetoxy-2-methyl-2-butenal, β-formylcrotyl acetate |

| Canonical SMILES | CC(=CCOC(=O)C)C=O |

Synthesis of this compound

Several synthetic routes to this compound have been developed, with hydroformylation being the most prominent on an industrial scale.

Industrial Synthesis: Hydroformylation of 3,4-Diacetoxybut-1-ene (3,4-DABE)

The most significant industrial route to this compound is the hydroformylation of 3,4-diacetoxybut-1-ene (3,4-DABE).[3][4] This process involves the addition of a formyl group and a hydrogen atom across the double bond of 3,4-DABE using synthesis gas (a mixture of CO and H₂). The reaction is typically catalyzed by rhodium carbonyl complexes under high pressure and elevated temperatures.[3][4] This method is a key step in the BASF process for Vitamin A synthesis.[1][4]

Experimental Protocol: Hydroformylation of 3,4-DABE [3][4]

-

Reactants : 3,4-diacetoxybut-1-ene (3,4-DABE), carbon monoxide (CO), and hydrogen (H₂). The 3,4-DABE is often sourced as a byproduct from the acetoxylation of 1,3-butadiene.[3][4]

-

Catalyst : Rhodium carbonyl complexes.

-

Conditions : The reaction is conducted at temperatures ranging from 60 to 120°C (preferably 80 to 105°C) and pressures between 300 to 1200 atmospheres (preferably 500 to 700 atm).[3][4]

-

Procedure : 3,4-DABE is reacted with a stoichiometric mixture of carbon monoxide and hydrogen in a high-pressure reactor in the presence of the rhodium catalyst.

-

Work-up : The reaction is followed by the elimination of acetic acid to yield the final product, this compound. The product is then purified, typically by distillation.

Alternative Synthetic Routes

-

Oxidation of Allylic Halides : The Kornblum oxidation method can be employed, where a primary allylic halide is oxidized using dimethyl sulfoxide (DMSO) in the presence of a non-nucleophilic base.[1] The oxidation of a primary allylic bromide with DMSO and sodium bicarbonate can yield over 80% of the desired aldehyde.[1]

-

Allylic Rearrangement : A patented method describes the copper(I) chloride-catalyzed allylic rearrangement of 2-formyl-2-hydroxy-but-3-ene esters or their acetals at elevated temperatures (50°C to 250°C) to form the target molecule.[1]

Chemical Reactivity and Key Transformations

The dual functionality of this compound dictates its chemical reactivity, allowing for selective transformations at either the aldehyde or the ester group.

Reactions at the Aldehyde Group

-

Wittig Reaction : This is the most critical reaction for this molecule. It involves the reaction of the aldehyde with a phosphonium ylide. In Vitamin A synthesis, this compound (the C₅ component) reacts with a C₁₅ phosphonium salt to form the C₂₀ carbon skeleton of Vitamin A acetate.[1][5][6]

-

Oxidation : The aldehyde can be oxidized to the corresponding carboxylic acid, 3-formylcrotonic acid, using standard oxidizing agents like potassium permanganate.[2]

-

Reduction : The aldehyde is readily reduced to 3-hydroxycrotyl acetate using reducing agents such as sodium borohydride or lithium aluminum hydride.[2]

Reactions at the Ester Group

-

Hydrolysis : Under acidic or basic (saponification) conditions, the acetate ester can be hydrolyzed to yield 3-formylcrotyl alcohol.[1]

-

Nucleophilic Substitution : The ester group can undergo transesterification with other alcohols or aminolysis with amines to produce different esters or amides, respectively.[2]

Applications

Industrial Synthesis of Vitamin A

The primary application of this compound is as a crucial C₅ building block in the industrial production of Vitamin A.[1][5] The convergent synthesis strategy, notably the BASF process, couples it with a C₁₅ phosphonium ylide via the Wittig reaction.[1]

Experimental Protocol: Wittig Reaction for Vitamin A Acetate Synthesis [6][7]

-

Reactants : C₁₅ phosphonium salt (e.g., [3-methyl-5-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4-pentadienyl]triphenylphosphonium halide) and C₅ aldehyde (this compound).

-

Base : A base is added to deprotonate the phosphonium salt and generate the reactive ylide in situ.

-

Solvent System : Modern protocols may use biphasic systems with an extracting agent and an ionic liquid to facilitate the reaction and product separation.[7]

-

Procedure : The C₁₅ phosphonium salt is mixed with the solvent system. This compound is added, followed by the addition of a base (e.g., an alkali liquor) to initiate the Wittig reaction.[7]

-

Work-up : After the reaction, the mixture undergoes phase separation. The organic phase containing Vitamin A acetate is separated from the aqueous phase and the solid byproducts (triphenylphosphine oxide). The product is then purified.[7]

Other Applications

-

Fine Chemicals : Its bifunctional nature makes it a valuable precursor in the synthesis of various fine chemicals, fragrances, and flavor compounds.[2]

-

Pharmaceutical and Natural Product Synthesis : The compound's structure is suitable for building complex molecular architectures found in pharmaceuticals and natural products.[1]

-

Biochemical Research : It is used in studies related to metabolic pathways that involve aldehydes and esters.[2]

Biological Context and Potential Mechanism of Action

While this compound is primarily a synthetic intermediate, its inherent reactivity suggests potential biological interactions. No specific signaling pathways have been definitively elucidated for this compound in the literature. However, its mechanism of action is likely related to its electrophilic nature.[2]

The aldehyde group makes the molecule a potent electrophile, capable of forming covalent bonds with biological nucleophiles such as the thiol groups of cysteine, amino groups of lysine, or hydroxyl groups of serine/threonine residues in proteins.[1][2] This reactivity suggests it could act as a covalent modifier in a biological system, potentially altering protein function. This mechanism is a basis for investigating its potential pharmacological applications.[1]

Summary and Outlook

This compound is a cornerstone intermediate in organic synthesis, with its importance underscored by its role in the large-scale industrial production of Vitamin A. Its value lies in the versatile and orthogonal reactivity of its aldehyde and allylic acetate functionalities. While its primary application is well-established, future research may further explore its utility in the synthesis of novel pharmaceuticals and complex natural products. Deeper investigation into its potential biological activities and mechanisms of action could also open new avenues for its application in drug development and chemical biology.

References

- 1. This compound | 14918-80-0 | Benchchem [benchchem.com]

- 2. Buy this compound (EVT-1185418) | 14918-80-0 [evitachem.com]

- 3. US20020177730A1 - Process for preparing C5 acetate - Google Patents [patents.google.com]

- 4. EP1247794A2 - Process for the production of C5-acetate for the synthesis of vitamin A - Google Patents [patents.google.com]

- 5. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]

- 6. events.cusat.ac.in [events.cusat.ac.in]

- 7. CN109651150A - A method of preparing vitamine A acetate - Google Patents [patents.google.com]

A Technical Guide to 3-Formylcrotyl Acetate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide serves as a core technical resource for researchers and professionals in drug development and organic synthesis interested in utilizing 3-Formylcrotyl acetate. This document provides a comprehensive overview of its commercial availability, key chemical properties, and detailed experimental considerations for its application in research, with a focus on its role as a versatile C5 building block.

Introduction to this compound

This compound, systematically known as (E)-4-acetoxy-2-methylbut-2-enal (CAS Number: 14918-80-0), is a bifunctional organic compound of significant interest in synthetic chemistry.[1][2] Its structure incorporates both an aldehyde and an allylic acetate, rendering it a versatile intermediate for the construction of complex molecular architectures.[1] This dual functionality allows for a range of chemical transformations, making it a valuable tool in various synthetic endeavors, most notably in the industrial synthesis of Vitamin A.[1]

Commercial Availability and Supplier Information

For research and development purposes, this compound is available from several specialized chemical suppliers. While pricing and specific stock levels are subject to change, the following table summarizes key information from prominent vendors to facilitate procurement for research needs. Researchers are advised to request quotes directly from the suppliers for the most current information.

| Supplier | Product/Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity | Available Quantities |

| Benchchem | B077990[1] | 14918-80-0[1] | C₇H₁₀O₃[1] | 142.15[1] | Inquiry Recommended | Inquiry Recommended |

| EvitaChem | EVT-1185418[2] | 14918-80-0[2] | C₇H₁₀O₃[2] | 142.15[2] | Inquiry Recommended | Inquiry Recommended |

| Alfa Chemistry | - | 26586-02-7 ((E)-isomer)[3] | C₇H₁₀O₃[3] | 142.15[4] | 96%[3] | Inquiry Recommended |

| Capot Chemical | 50498[5] | 14918-80-0 | C₇H₁₀O₃ | 142.15 | Inquiry Recommended | Custom synthesis from 1g to 10MT+[5] |

| ChemicalBook | - | 26586-02-7 ((E)-isomer)[6] | C₇H₁₀O₃[7] | 142.15[4] | 99% (from some suppliers)[6] | Price ranges from |

Key Chemical Properties and Reactions

This compound's utility stems from the distinct reactivity of its two functional groups. The α,β-unsaturated aldehyde is a key feature, participating in a variety of transformations central to organic synthesis.

The Wittig Reaction: A Cornerstone Application

The most prominent application of this compound is in the Wittig reaction, a powerful method for alkene synthesis.[1] In the industrial production of Vitamin A, it serves as the C5 component, reacting with a C15-phosphonium salt to form the characteristic polyene backbone of the vitamin.[2]

The general signaling pathway for a Wittig reaction involving this compound can be visualized as follows:

Other Key Reactions

Beyond the Wittig reaction, the functional groups of this compound can undergo several other important transformations:

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid.

-

Reduction: The aldehyde can be reduced to an alcohol.

-

Nucleophilic Substitution: The acetate group can be displaced by various nucleophiles.

These reactions open avenues for the synthesis of a diverse range of molecules for drug discovery and materials science.

Experimental Protocols: Synthesis of a Vitamin A Precursor via Wittig Reaction

The following is a representative, detailed experimental protocol for the Wittig reaction using this compound, adapted from general procedures for similar transformations. Note: This is a general guideline and should be adapted and optimized based on specific laboratory conditions and safety protocols.

Materials and Reagents

-

C15-phosphonium salt (e.g., retinylidene triphenylphosphonium chloride)

-

This compound

-

Strong base (e.g., n-butyllithium, sodium hydride, or sodium hydroxide)

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), dichloromethane)

-

Quenching agent (e.g., saturated aqueous ammonium chloride)

-

Extraction solvent (e.g., diethyl ether or ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixtures)

Experimental Workflow

The general workflow for this synthesis can be visualized as follows:

Step-by-Step Procedure

-

Ylide Generation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve the C15-phosphonium salt in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium in hexanes dropwise via syringe. The formation of the deep red-colored ylide indicates successful deprotonation. Allow the mixture to stir at this temperature for 30 minutes.

-

Wittig Reaction: To the ylide solution, add a solution of this compound in anhydrous THF dropwise via syringe, maintaining the temperature at -78 °C. After the addition is complete, allow the reaction to warm slowly to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

-

Quenching and Extraction: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

-

Washing and Drying: Wash the combined organic layers with brine (saturated aqueous sodium chloride solution), and then dry over anhydrous magnesium sulfate.

-

Concentration and Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product will likely contain the desired alkene and triphenylphosphine oxide as a major byproduct. Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Characterization: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified Vitamin A precursor. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Conclusion

This compound is a readily available and highly versatile building block for organic synthesis, particularly for the construction of polyene systems. This guide provides a foundational understanding of its procurement, chemical properties, and a detailed experimental protocol for its application in the Wittig reaction. Researchers are encouraged to adapt and optimize the provided methodologies to suit their specific synthetic goals.

References

- 1. This compound | 14918-80-0 | Benchchem [benchchem.com]

- 2. Buy this compound (EVT-1185418) | 14918-80-0 [evitachem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. A Custom Synthesis Company - Capot Chemical [capot.com]

- 6. (E)-3-formylbut-2-enyl acetate | 26586-02-7 [chemicalbook.com]

- 7. 26586-02-7 | CAS DataBase [m.chemicalbook.com]

Methodological & Application

The Crucial Role of 3-Formylcrotyl Acetate in the Industrial Synthesis of Vitamin A

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin A and its derivatives, collectively known as retinoids, are essential micronutrients vital for a myriad of physiological processes, including vision, immune function, cell differentiation, and embryonic development. The industrial synthesis of Vitamin A acetate, a stable and widely used form of Vitamin A, has been a cornerstone of pharmaceutical and nutritional manufacturing for decades. A key building block in one of the most successful commercial syntheses is 3-formylcrotyl acetate, a C5 aldehyde that serves as a critical component in the construction of the full C20 Vitamin A backbone. This document provides a detailed overview of the application of this compound in Vitamin A synthesis, complete with experimental protocols and quantitative data.

The primary industrial method employing this compound is the Wittig reaction, a Nobel Prize-winning olefination method. In this convergent synthesis strategy, a C15 phosphonium salt is coupled with the C5 aldehyde (this compound) to form the characteristic polyene chain of Vitamin A.[1] This C15 + C5 approach, notably commercialized by BASF, has proven to be an efficient and scalable route for large-scale production.[1][2][3]

Synthesis of this compound

The industrial production of this compound is typically achieved through the hydroformylation of 3,4-diacetoxy-1-butene (3,4-DABE).[4][5] This process involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of 3,4-DABE. A significant advancement in the economic efficiency of this process came from utilizing the 3,4-DABE that is generated as a by-product in the acetoxylation of 1,3-butadiene.[5]

Experimental Protocol: Hydroformylation of 3,4-Diacetoxy-1-butene

This protocol is a generalized representation based on industrial processes.

Materials:

-

3,4-diacetoxy-1-butene (3,4-DABE)

-

Synthesis gas (a mixture of carbon monoxide and hydrogen)

-

Rhodium-based catalyst (e.g., rhodium carbonyl complexes)

-

Inert solvent (e.g., benzene, toluene, hexane)

Procedure:

-

The 3,4-DABE, inert solvent, and the rhodium catalyst are charged into a high-pressure reactor.

-

The reactor is pressurized with synthesis gas.

-

The reaction mixture is heated to the desired temperature with constant stirring.

-

The reaction is monitored for the consumption of starting material.

-

Upon completion, the reactor is cooled, and the pressure is released.

-

The crude this compound is then purified, typically by distillation.

Quantitative Data:

| Parameter | Value | Reference |

| Temperature | 60-120 °C | [4] |

| Pressure | 300-1200 atm | [4] |

| Catalyst | Rhodium carbonyl complexes | [4] |

| Catalyst Conc. | 0.00005 to 0.05 wt% Rh based on 3,4-DABE | [4] |

Vitamin A Acetate Synthesis via Wittig Reaction

The core application of this compound is in the Wittig olefination reaction with a C15 phosphonium salt derived from β-ionone. This reaction forms the C20 backbone of Vitamin A acetate.

Signaling Pathway: Wittig Reaction for Vitamin A Synthesis

Caption: C15 + C5 Wittig synthesis of Vitamin A acetate.

Experimental Protocol: One-Pot Vitamin A Acetate Synthesis

This protocol is a composite representation based on patent literature, which often favors "one-pot" procedures to improve efficiency.[6][7]

Materials:

-

Vinyl-β-ionol (C15 alcohol)

-

Triphenylphosphine

-

Acid (e.g., Hydrochloric acid, Hydrobromic acid)

-

This compound (C5 aldehyde)

-

Base (e.g., Sodium hydroxide, Sodium carbonate, Ammonia)

-

Solvent system (e.g., Supercritical CO2 for salt formation, followed by an aqueous/organic solvent for the Wittig reaction like petroleum ether or n-hexane)

-

Ionic Liquid (optional, as a phase transfer catalyst)

Procedure:

Step 1: C15 Phosphonium Salt Formation

-

In a suitable reactor, triphenylphosphine and the acid are dissolved in the chosen solvent (e.g., supercritical CO2).

-

Vinyl-β-ionol is added to the mixture.

-

The reaction is allowed to proceed under controlled temperature and pressure to form the C15 phosphonium salt.

Step 2: Wittig Reaction

-

Without isolating the C15 phosphonium salt, the solvent is replaced with the system for the Wittig reaction (e.g., water and an organic extractant like petroleum ether).

-